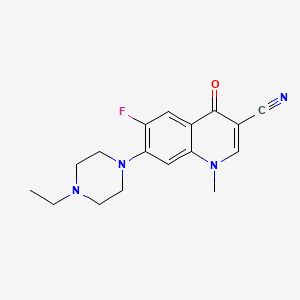

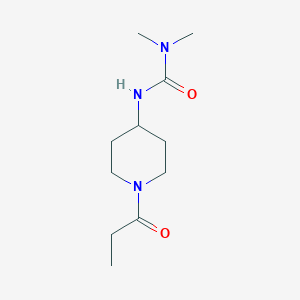

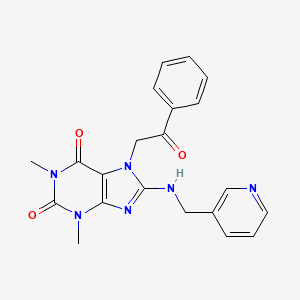

methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate" is a chiral pyrrolidine derivative that is of interest in the field of organic chemistry due to its potential applications in synthesis and catalysis. While the provided papers do not directly discuss this compound, they do provide insights into similar pyrrolidine derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and chiral catalysts to achieve the desired stereochemistry. For example, the synthesis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was achieved using benzaldehyde, aniline, and ethylacetoacetate in the presence of an l (−) proline–Fe(III) complex at room temperature . This method could potentially be adapted for the synthesis of "methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized using X-ray diffraction, NMR, and other spectroscopic methods. For instance, the crystal structure of the aforementioned compound was determined to be in the triclinic space group P−1, with specific unit-cell parameters and a flat boat conformation for the tetrahydropyridine ring . These techniques could be applied to determine the molecular structure of "methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate" and confirm its chirality and conformation.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including transformations and interactions with other molecules. For example, the reaction of methyl pyrrole-2-carboxylate with epoxides can yield different products depending on the conditions, such as trans-1-styrylpyrrole-2-carboxylic acid under dry conditions . Understanding the reactivity of "methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate" would require studying its behavior under different chemical conditions and with various reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are often influenced by the compound's molecular structure and substituents. For example, the presence of intra- and intermolecular hydrogen bonds can stabilize the crystal structure of certain pyrrolidine derivatives . Detailed analysis of "methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate" would involve experimental measurements of these properties to facilitate its use in chemical synthesis.

科学的研究の応用

Stereochemistry and Pharmacological Profile Improvement

Stereochemistry plays a pivotal role in enhancing the pharmacological profile of compounds related to "methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate". For instance, research on enantiomerically pure derivatives of phenylpiracetam, a structural analog based on the pyrrolidin-2-one pharmacophore, has shown direct relationships between the configuration of stereocenters and their biological properties. The synthesis and biological activity exploration of these compounds reveal the importance of selecting the most effective stereoisomer to justify drug substance purification from less active ones, thereby potentially improving cognitive function and attenuating impairment associated with various conditions (Veinberg et al., 2015).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a common motif in "methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate", is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the molecule's stereochemistry. This versatility has led to the development of various bioactive molecules characterized by target selectivity. The review by Li Petri et al. (2021) provides insights into the synthesis, functionalization, and biological activity of compounds featuring the pyrrolidine ring, highlighting its significance in the design of new drugs with diverse biological profiles (Li Petri et al., 2021).

Environmental and Health Impacts

Beyond pharmacological applications, "methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate" and structurally related compounds have implications in environmental and health contexts. For example, the study on paraquat, a compound with structural similarities, focuses on the mechanisms of lung toxicity, clinical features, and potential treatments following exposure. Despite paraquat's use as a herbicide, its acute toxicity poses significant health risks, necessitating research into effective management and treatment strategies for poisoning cases (Dinis-Oliveira et al., 2008).

特性

IUPAC Name |

methyl (2S)-1-(2-phenylethyl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-8-5-10-15(13)11-9-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUORBPSIHMIFV-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

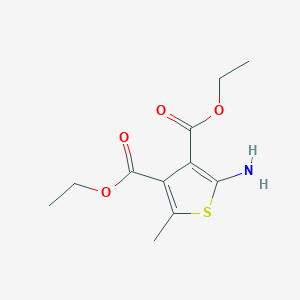

![N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2524676.png)

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B2524677.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid](/img/structure/B2524678.png)

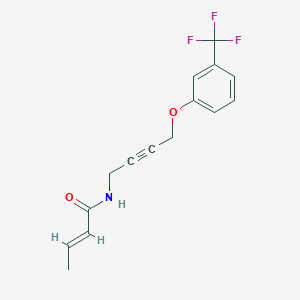

![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B2524682.png)

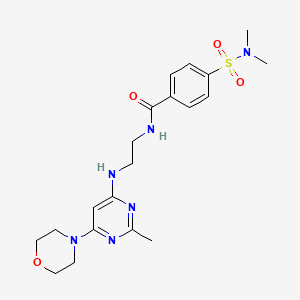

![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2524695.png)